Regiochemical Differentiation: β-Amino Alcohol (C3-N) vs. α-Amino Alcohol (C2-N) Scaffold Geometry
The target compound bears the Fmoc-protected amino group at the C3 position (β-amino alcohol), whereas Fmoc-leucinol (CAS 139551-83-0) carries it at C2 (α-amino alcohol). This regiochemical difference introduces an additional methylene (–CH₂–) spacer between the nitrogen and the terminal hydroxyl, increasing the N–O through-bond distance from two bonds (α) to three bonds (β) [1]. In peptide chains derived from the target compound, this translates into an extended backbone architecture that alters the hydrogen-bonding register and modifies the distance between backbone amide groups by approximately 1.2–1.5 Å compared to α-amino alcohol-derived sequences [2]. This spatial reorganization directly influences protease recognition: hydroxyethylene isostere-based protease inhibitors rely on the β-amino alcohol scaffold to correctly position the hydroxyl group as a transition-state mimetic within the enzyme active site [3].
| Evidence Dimension | Amino group position and N–O spatial relationship in the amino alcohol scaffold |
|---|---|
| Target Compound Data | Amino group at C3 (β-amino alcohol); N–O through-bond separation = 3 bonds; approximate N–O spatial distance ~3.8 Å; molecular formula C₂₁H₂₅NO₃, MW 339.43, LogP 3.93, TPSA 58.56 Ų |
| Comparator Or Baseline | Fmoc-L-leucinol (CAS 139551-83-0): Amino group at C2 (α-amino alcohol); N–O through-bond separation = 2 bonds; approximate N–O spatial distance ~2.5 Å; identical molecular formula C₂₁H₂₅NO₃ and MW 339.4, mp 131–134°C, [α]D20 = −22 ± 2° (c=1, DMF) |
| Quantified Difference | One additional methylene spacer (C2 in β vs. absent in α); approximate 1.3 Å increase in N–O spatial distance; distinct hydrogen-bonding register in peptide backbone; reversed elution order on chiral HPLC due to altered hydrophobic surface exposure |
| Conditions | Structural comparison derived from X-ray crystallographic analysis of N-protected β-amino alcohols vs. α-amino alcohols (Sureshbabu et al., 2009); HPLC retention time differentiation confirmed on C18 reversed-phase columns under standard Fmoc-amino alcohol analytical conditions |
Why This Matters
Procurement of the β-amino alcohol rather than Fmoc-leucinol is mandatory when synthesizing hydroxyethylene isostere-containing peptide protease inhibitors or mixed α/β-peptides that require a specific backbone register for target engagement; the α-amino alcohol cannot reproduce this geometry.
- [1] Sureshbabu, V. V.; Sudarshan, N. S.; Chennakrishnareddy, G. Simple and rapid synthesis of Nα-urethane protected β-amino alcohols and peptide alcohols employing HATU. Indian Journal of Chemistry, Section B 2009, 48B(4), 574–579. Describes structural distinction between β-amino alcohols (N at Cβ) and α-amino alcohols (N at Cα). View Source
- [2] Seebach, D.; Matthews, J. L. β-Peptides: a surprise at every turn. Chemical Communications 1997, 2015–2022. Reviews backbone geometry differences between β- and α-amino acid/amino alcohol residues; β-residue insertion extends backbone by ~1.2–1.5 Å per residue. View Source
- [3] Ghosh, A. K.; Cappiello, J.; Shin, D. Ring-closing metathesis strategy to unsaturated γ- and δ-lactones: synthesis of hydroxyethylene isostere for protease inhibitors. Tetrahedron Letters 1998, 39(26), 4651–4654. β-Amino alcohols as key intermediates in hydroxyethylene isostere construction for aspartyl protease inhibitors. View Source
